3-溴-N-(4-甲氧基-6-硝基-1,3-苯并噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

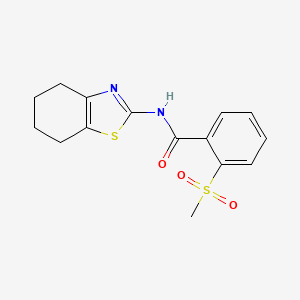

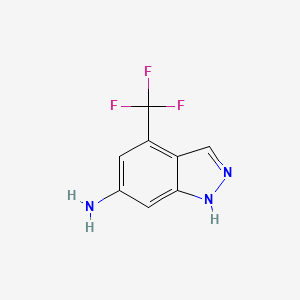

The compound "3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide" is a benzothiazole derivative, which is a class of compounds known for their diverse biological activities. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of bromo, methoxy, and nitro substituents on the benzothiazole core can significantly influence the chemical and physical properties of the compound, as well as its biological activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the formation of the core benzothiazole ring followed by the introduction of various substituents. In the case of "3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide," the synthesis would likely involve a stepwise process where the core structure is first synthesized and then functionalized with the appropriate bromo, methoxy, and nitro groups. The synthesis of similar compounds has been reported, where good yields and spectroscopic characterization confirm the structure of the synthesized molecules .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation. These methods provide detailed information about the crystal system, lattice constants, and molecular geometry. For instance, a related compound with a methoxyphenyl benzamide moiety was found to crystallize in a triclinic system, and its molecular geometry was in good agreement with theoretical calculations performed using density functional theory (DFT) . Similar analysis methods would be applicable to "3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide" to determine its precise molecular structure.

Chemical Reactions Analysis

The reactivity of benzothiazole derivatives can be influenced by the substituents present on the ring system. The nitro group, in particular, is an electron-withdrawing group that can affect the electron density of the molecule and its participation in chemical reactions. The molecular electrostatic potential (MEP) surface map can be used to investigate the chemical reactivity of the molecule, providing insights into potential reaction sites and interactions with other molecules . The synthesis and reactivity of similar compounds have been explored, indicating that the presence of substituents can lead to a variety of intermolecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like bromo, methoxy, and nitro groups can alter these properties. For example, the introduction of electron-donating methoxy groups can increase the electron density of the molecule, potentially affecting its solubility and stability. The antioxidant properties of benzothiazole derivatives have also been studied, with some compounds showing significant activity in free radical scavenging assays . Theoretical calculations, such as DFT, can be used to rationalize the observed properties and reactivity of these compounds .

科学研究应用

抗感染特性

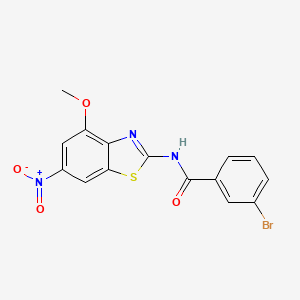

噻唑类化合物,包括经过溴改性的衍生物,显示出有希望的抗感染特性。这些化合物对多种病原体有效,包括蠕虫、原生动物、肠道细菌和病毒。特别是溴-噻唑类化合物,会在增殖的哺乳动物细胞中触发细胞凋亡,这也可能有助于它们对抗细胞内病原体 (Hemphill, Müller & Müller, 2012).

抗肿瘤活性

苯并噻唑衍生物对致瘤细胞系表现出选择性细胞毒性。研究表明,这些化合物,特别是没有硝基的生物稳定衍生物,对肿瘤生长具有显着的体内抑制作用 (Yoshida et al., 2005).

光动力疗法

已经发现新型苯并噻唑衍生物具有适合于光动力疗法应用的令人印象深刻的特性。这些化合物表现出高单线态氧量子产率和适当的光降解量子产率,使其成为用于癌症治疗的有效 II 型光敏剂 (Pişkin, Canpolat & Öztürk, 2020).

抗菌和抗真菌剂

已经合成苯并噻唑衍生物,并证明其对革兰氏阳性菌和革兰氏阴性菌以及真菌具有有效的抗菌活性。在大多数情况下,这些化合物显示出的活性优于参考药物,表明它们作为强效抗菌剂的潜力 (Liaras et al., 2011).

合成和表征

各种研究都集中在苯并噻唑衍生物的合成、表征和评价上,以了解其不同的生物活性。这些包括探索它们的镇痛、抗真菌、抗菌和抗增殖活性,进一步强调了这些化合物在科学研究中广泛的潜在应用 (Raj et al., 2007).

未来方向

Future research could focus on elucidating the synthesis, chemical reactions, mechanism of action, and safety profile of “3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide”. Additionally, its potential applications in various fields such as medicine, industry, and biology could be explored .

作用机制

Target of Action

The compound contains a benzothiazole ring, which is a heterocyclic compound. Benzothiazoles are known to have diverse biological activities and can interact with various biological targets. For instance, some benzothiazoles have been found to inhibit phosphodiesterase , but without specific studies, it’s hard to identify the exact target of this compound.

属性

IUPAC Name |

3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3O4S/c1-23-11-6-10(19(21)22)7-12-13(11)17-15(24-12)18-14(20)8-3-2-4-9(16)5-8/h2-7H,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQKYSRZEOQMKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515621.png)

![2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2515625.png)

![2-[1-[2-(1-azepanyl)-2-oxoethyl]-3-indolyl]-N-(2-furanylmethyl)-2-oxoacetamide](/img/structure/B2515627.png)

![N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B2515635.png)